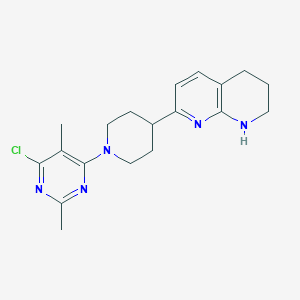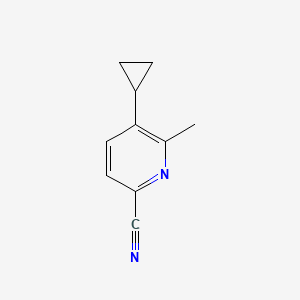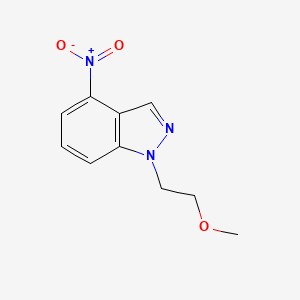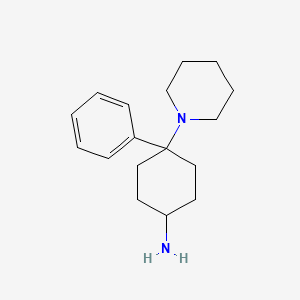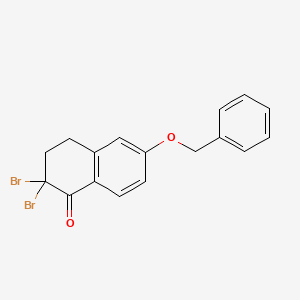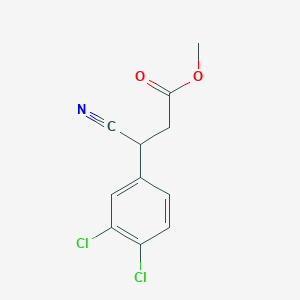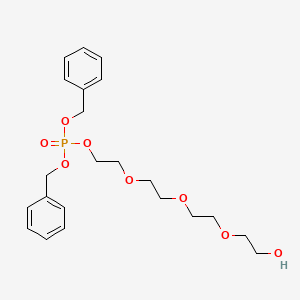
(4-iodopyrazol-1-yl) morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-iodopyrazol-1-yl) morpholine-4-carboxylate is a complex organic compound that combines the structural elements of morpholine, carboxylic acid, and pyrazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodopyrazol-1-yl) morpholine-4-carboxylate typically involves a multi-step process. One common method includes the esterification of morpholine-4-carboxylic acid with 4-iodo-pyrazole. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-iodopyrazol-1-yl) morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield morpholine-4-carboxylic acid and 4-iodo-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the ester or pyrazole ring.
Reduction: Reduced forms of the ester or pyrazole ring.
Ester Hydrolysis: Morpholine-4-carboxylic acid and 4-iodo-pyrazole.
Wissenschaftliche Forschungsanwendungen
(4-iodopyrazol-1-yl) morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of novel materials with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of (4-iodopyrazol-1-yl) morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine-4-carboxylic Acid Esters: These compounds share the morpholine and carboxylic acid moieties but differ in the ester group.
Pyrazole Derivatives: Compounds containing the pyrazole ring with various substituents.
Iodo-Substituted Compounds: Organic molecules with iodine atoms attached to different functional groups.
Uniqueness
(4-iodopyrazol-1-yl) morpholine-4-carboxylate is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both morpholine and pyrazole rings, along with the iodine substituent, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H10IN3O3 |
|---|---|
Molekulargewicht |
323.09 g/mol |
IUPAC-Name |
(4-iodopyrazol-1-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C8H10IN3O3/c9-7-5-10-12(6-7)15-8(13)11-1-3-14-4-2-11/h5-6H,1-4H2 |
InChI-Schlüssel |
ZHUPCYVFKSLHAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)ON2C=C(C=N2)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide](/img/structure/B8335784.png)

